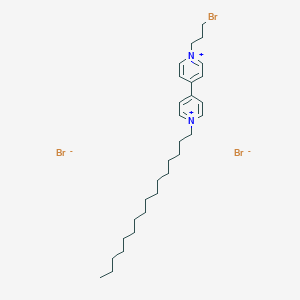![molecular formula C13H12F3NO5 B14350644 Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate CAS No. 90284-61-0](/img/structure/B14350644.png)
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is an organic compound that features a nitro group, a trifluoromethyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with ethyl acetoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenol group reacts with the ethyl acetoacetate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-amino-4-(trifluoromethyl)phenol.
Reduction: Formation of 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]propanoate
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]butanoate
- Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]pentanoate
Uniqueness
Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Eigenschaften
CAS-Nummer |
90284-61-0 |
|---|---|
Molekularformel |
C13H12F3NO5 |
Molekulargewicht |
319.23 g/mol |
IUPAC-Name |
ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate |
InChI |
InChI=1S/C13H12F3NO5/c1-3-21-12(18)6-8(2)22-11-5-4-9(13(14,15)16)7-10(11)17(19)20/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
IFTQJZWUXJJLAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)

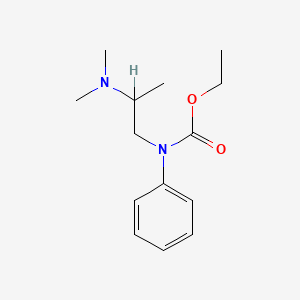
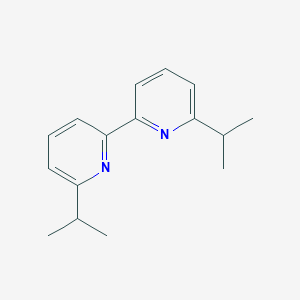
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
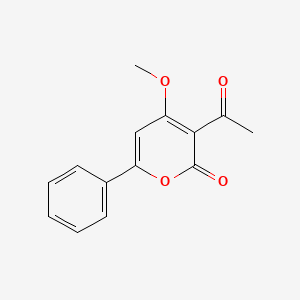
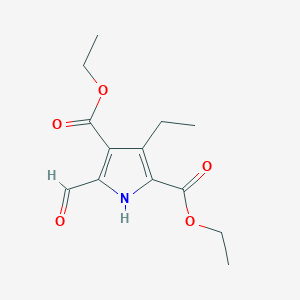
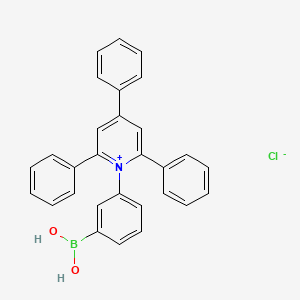
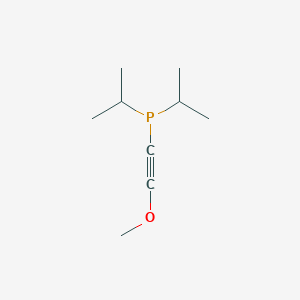
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
